cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

Description

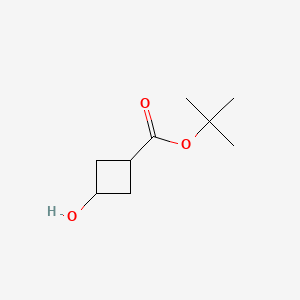

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate (CAS: 389890-43-1) is a cyclobutane derivative featuring a hydroxyl group at the 3-position and a tert-butyl ester moiety in the cis configuration. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.239 g/mol . The compound’s stereochemistry and functional groups make it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications where cyclobutane rings are leveraged for conformational rigidity.

Key structural attributes include:

- Cyclobutane core: A strained four-membered ring that influences reactivity and stability.

- Hydroxyl group: Positioned at C3, enabling hydrogen bonding and participation in nucleophilic reactions.

- tert-Butyl ester: A bulky protecting group that enhances solubility in organic solvents and stabilizes the carboxylate against hydrolysis .

Predicted collision cross-section (CCS) values for its adducts range from 136.5 Ų ([M-H]⁻) to 144.6 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name |

tert-butyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVLAZGEMLWPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726840 | |

| Record name | tert-Butyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939768-64-6, 1311158-43-6 | |

| Record name | tert-Butyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,3r)-tert-butyl 3-hydroxycyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Borohydride in Tetrahydrofuran/Methanol

A high-yielding protocol (98.83%) employs sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/methanol (MeOH) solvent system at 0–20°C under nitrogen. The reaction proceeds via a two-step mechanism: (1) borohydride attack on the carbonyl carbon, forming a tetrahedral intermediate, and (2) proton transfer from methanol to yield the cis-alcohol. The low temperature minimizes epimerization and side reactions, while methanol acts as both a proton source and co-solvent. Post-reaction workup includes quenching with saturated Na₂CO₃, extraction with ethyl acetate (EtOAc), and drying over Na₂SO₄.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 0–20°C |

| Solvent Ratio (THF:MeOH) | 3:2 |

| Yield | 98.83% |

| Reaction Time | 2.33 hours |

¹H NMR (300 MHz, CDCl₃) confirms the cis-configuration: δ 4.73–4.69 (m, 1H, -OH), 4.16–4.14 (m, 1H, cyclobutane-CH), 1.44 (s, 9H, tert-butyl).

Ethanol-Based Reduction at Ambient Temperature

A modified approach using ethanol (EtOH) at 20–30°C achieves a lower yield (70%). Here, NaBH₄ is added portionwise to maintain temperatures below 30°C, followed by extraction and distillation. While operationally simpler, the elevated temperature reduces diastereoselectivity, necessitating careful monitoring.

Low-Temperature Diastereoselective Synthesis

Cryogenic Conditions for Enhanced Selectivity

Reducing the reaction temperature to -30°C in methanol significantly improves cis-selectivity (>90% cis). Under these conditions, NaBH₄ is added dropwise over 2 hours, followed by a 30-minute stirring period. Quenching with ice-cold NH₄Cl and EtOAc extraction yields a crude product enriched in the cis-isomer. This method is ideal for applications requiring high stereochemical purity, such as enantioselective drug synthesis.

Mechanistic Insight:

The low temperature slows molecular motion, favoring the transition state leading to the cis-product. Steric hindrance from the tert-butyl group directs borohydride attack to the less hindered face of the ketone.

Advanced Reducing Agents and Solvent Systems

Lithium Tri-tert-butoxyaluminum Hydride (LTTBAH)

A patent-pending method utilizes LTTBAH in 2-methyltetrahydrofuran (2-MeTHF) at -78°C. This bulky hydride selectively reduces the ketone without ester cleavage, achieving >95% cis-selectivity. The protocol involves:

-

Dissolving tert-butyl 3-oxocyclobutanecarboxylate in 2-MeTHF.

-

Slow addition of LTTBAH (1.2–1.5 equiv) over 1 hour.

-

Quenching with dilute HCl (pH 5–6) and EtOAc extraction.

Advantages:

-

Minimal epimerization due to rapid quenching.

Purification and Analytical Characterization

Distillation and Crystallization

Post-reaction purification often involves vacuum distillation (e.g., 88–90°C at 3 Torr) or crystallization from hexane/EtOAc. The cis-isomer’s lower polarity facilitates separation from trans-contaminants.

Spectroscopic Confirmation

¹H NMR remains the gold standard for structural elucidation:

-

cis-Isomer: Distinct multiplet at δ 4.16–4.14 ppm (cyclobutane-CH adjacent to -OH).

-

trans-Isomer: Upfield shift of the cyclobutane proton (δ 3.97–3.88 ppm).

Comparative Analysis of Methodologies

| Method | Yield | cis:trans Ratio | Scalability |

|---|---|---|---|

| NaBH₄/THF/MeOH (0°C) | 98.83% | 95:5 | High |

| NaBH₄/EtOH (RT) | 70% | 85:15 | Moderate |

| LTTBAH/2-MeTHF (-78°C) | 92% | 98:2 | Low |

The NaBH₄/THF/MeOH method balances yield and selectivity, making it industrially preferred. Conversely, LTTBAH offers superior selectivity for lab-scale enantiopure synthesis.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carboxylate group yields an alcohol .

Scientific Research Applications

Overview

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate is a chemical compound with the molecular formula C₉H₁₆O₃. It has gained attention in various fields of scientific research due to its unique structural properties and potential applications in chemistry, biology, and medicine.

Chemical Synthesis

The compound is primarily used as a building block in the synthesis of more complex molecules. Its synthesis typically involves reacting cyclobutanone with tert-butyl chloroformate in the presence of a base like triethylamine, under controlled conditions to ensure high yield and purity.

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Chemistry

- Building Block for Complex Molecules : It serves as an intermediate in synthesizing various organic compounds, especially those with cyclobutane structures.

- Chemical Reactions : The compound undergoes several reactions, including oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry. For instance, the hydroxyl group can be oxidized to form a ketone, while the carboxylate group can be reduced to an alcohol.

Biological Research

- Biological Activity : Studies have indicated that this compound may interact with biomolecules, potentially influencing cellular processes. It is being investigated for its biological activity, including enzyme interactions and metabolic pathways.

- GPR120 Modulation : As a GPR120 modulator, it shows promise for applications in treating metabolic disorders such as diabetes by enhancing insulin sensitivity through anti-inflammatory effects .

Pharmaceutical Development

- Drug Synthesis : The compound is explored as a precursor in developing pharmaceuticals targeting neurological disorders and other therapeutic areas. Its structural properties allow it to be modified into various drug candidates .

- Therapeutic Properties : Potential therapeutic applications include the treatment of inflammatory diseases and cancer due to its interaction with specific protein targets involved in these conditions .

Industrial Applications

- Specialty Chemicals : In industrial settings, this compound is utilized for producing specialty chemicals and materials that require specific functional properties.

- Polymer Science : It plays a role in developing specialty polymers that exhibit improved durability and resistance to environmental stressors .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with cis-tert-butyl 3-hydroxycyclobutanecarboxylate but differ in substituents, ring size, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| cis-tert-Butyl 3-aminocyclobutanecarbamate | 1212395-34-0 | C₉H₁₈N₂O₂ | 186.25 | Amino group (C3), carbamate |

| tert-Butyl (trans-3-aminocyclobutyl)carbamate | 871014-19-6 | C₉H₁₈N₂O₂ | 186.25 | Trans-configuration amino group |

| cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate | 1363381-12-7 | C₁₀H₁₉NO₃ | 201.26 | Hydroxy and methyl groups (C3) |

| Cis-Tert-Butyl 3-Hydroxy-3,4-dimethylpyrrolidine-1-Carboxylate | 1932160-32-1 | C₁₂H₂₁NO₃ | 227.30 | Pyrrolidine ring, dimethyl substituents |

| CIS-TERT-BUTYL 3-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE | 955028-75-8 | C₁₁H₂₁NO₃ | 215.29 | Piperidine ring, methyl substituent |

Key Observations :

- Amino vs. Hydroxy Groups: Replacing the hydroxyl group with an amino group (e.g., cis-tert-butyl 3-aminocyclobutanecarbamate) alters hydrogen-bonding capacity and reactivity. The amino group enables participation in Schiff base formation or amidation, whereas the hydroxyl group is more suited for esterification or oxidation .

- Stereochemistry: The cis configuration in the target compound contrasts with trans isomers (e.g., trans-1-Amino-3-hydroxycyclobutane N-BOC protected), which may exhibit distinct crystallinity and solubility profiles .

Physicochemical Properties

- Solubility: The tert-butyl group enhances lipid solubility across analogs. However, hydroxyl-containing compounds (e.g., this compound) show higher polarity than their amino counterparts, leading to better aqueous solubility .

- Thermal Stability : Cyclobutane derivatives generally exhibit lower thermal stability due to ring strain. Piperidine and pyrrolidine analogs (e.g., 1932160-32-1) have higher decomposition temperatures .

Biological Activity

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate is an organic compound notable for its structural features, including a cyclobutane ring, a tert-butyl ester, and a hydroxyl group. This compound has garnered attention in the fields of organic chemistry and medicinal science due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.23 g/mol

- CAS Number : 939768-64-6

The compound's structure allows for various chemical reactions, making it a versatile intermediate in synthetic organic chemistry.

Synthesis

This compound can be synthesized via the reduction of tert-butyl 3-oxocyclobutanecarboxylate using sodium borohydride (NaBH₄) in a tetrahydrofuran (THF) and methanol (MeOH) mixture at low temperatures (0-5°C) for approximately two hours.

The biological activity of this compound is primarily attributed to its functional groups:

- Hydroxyl Group : Capable of forming hydrogen bonds, influencing solubility and reactivity.

- Ester Group : Participates in esterification and hydrolysis reactions.

These interactions can modulate the compound's effects on biological systems, potentially influencing enzyme activities or receptor interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antiviral Activity

Studies have suggested that compounds similar to this compound may have antiviral properties, particularly against Hepatitis B virus (HBV). The mechanism involves inhibition of viral replication processes, which could lead to reduced viral loads in infected cells .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may interact with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .

Toxicological Studies

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels; however, comprehensive studies are required to establish a detailed safety profile.

Case Studies

Q & A

Q. What synthetic methodologies are recommended for preparing cis-tert-butyl 3-hydroxycyclobutanecarboxylate?

- Methodological Answer : The compound can be synthesized via tosylation of precursor alcohols using p-toluenesulfonyl chloride in pyridine, a method adapted from related tert-butyl carboxylate syntheses. For example, cis/trans-tert-butyl 3-hydroxypiperidine carboxylates were converted to tosylates with yields up to 68% after 48 hours, though unreacted starting materials may require recovery and reprocessing . Optimization of reaction time, stoichiometry, and purification (e.g., column chromatography) is critical to improve yield.

Q. Which spectroscopic techniques are optimal for confirming the structure and stereochemistry of cis-tert-butyl 3-hydroxycyclobutanecarboxylate?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming stereochemistry and hydrogen bonding interactions. For instance, conformational analysis of similar hydroxycyclobutane derivatives via NMR revealed the influence of hydroxyl groups on ring puckering and hydrogen-bonding networks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm for esters).

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : While specific data for this compound is limited, analogous tert-butyl esters and hydroxycyclobutane derivatives should be stored in a dry environment below 28°C to prevent hydrolysis or thermal degradation . Use inert atmospheres (e.g., nitrogen) for long-term storage. Conduct periodic stability tests via TLC or HPLC to monitor degradation.

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence conformational dynamics in peptide mimetics?

- Methodological Answer : The 3-hydroxyl group stabilizes specific conformations through intramolecular hydrogen bonding, as demonstrated in studies of cis-3-hydroxyproline derivatives. NMR and computational modeling (e.g., DFT calculations) can map energy minima and hydrogen-bonding interactions. For example, J. Org. Chem. (2004) reported that hydroxyl groups in cyclobutane rings induce distinct puckering modes, affecting peptide backbone rigidity .

Q. How can researchers resolve contradictions in stereochemical outcomes during synthetic routes to cis-tert-butyl 3-hydroxycyclobutanecarboxylate?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via H NMR to determine if stereochemistry arises from kinetic (fast-forming) or thermodynamic (stable) products.

- Chiral Chromatography : Separate enantiomers/pathway byproducts using chiral stationary phases.

- Isotopic Labeling : Use O or deuterated reagents to trace hydroxyl group orientation during synthesis.

- Case Study : Low yields (53–68%) and unreacted precursors in tert-butyl carboxylate tosylation suggest competing side reactions; adjusting solvent polarity (e.g., switching from pyridine to DMF) may improve efficiency .

Q. What strategies can be employed to study the compound’s reactivity in ring-opening or functionalization reactions?

- Methodological Answer :

- Ring-Opening Catalysis : Test transition-metal catalysts (e.g., Pd, Rh) for C–O bond activation. Monitor regioselectivity via GC-MS or F NMR (if fluorinated reagents are used).

- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group before functionalizing the carboxylate.

- Computational Screening : Apply DFT to predict reaction pathways and transition states for cyclobutane ring strain release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.